{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride
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Description
“{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride” is a chemical compound with the IUPAC name 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride . It has a molecular weight of 207.1 . The compound is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 255.2±28.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 49.3±3.0 kJ/mol . The flash point is 131.9±11.2 °C . The index of refraction is 1.586 . The molar refractivity is 40.1±0.3 cm3 . The polar surface area is 39 Å2 . The polarizability is 15.9±0.5 10-24 cm3 . The surface tension is 50.1±3.0 dyne/cm . The molar volume is 119.3±3.0 cm3 .Safety and Hazards
The safety information available indicates that the compound has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-8-4-3-7-2-1-5-11-9(7)8;;/h1-2,5,8H,3-4,6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEYZTSONPSJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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